Unparalleled Pheromone Activity: (1S,3R) Enantiomer Elicits Potent Attraction While Other Isomers Fail
The (1S,3R)-cis-chrysanthemyl tiglate, directly derived from (-)-cis-chrysanthemic acid, is the sole enantiomer responsible for the sex pheromone activity in the striped mealybug (Ferrisia virgata). In a greenhouse trapping bioassay, the (1S,3R)-enantiomer attracted a significant number of adult males (p < 0.05), while the other three enantiomers (1R,3S; 1R,3R; 1S,3S) showed only weak, non-significant activity, comparable to the solvent control [1]. This represents a qualitative, not just quantitative, shift from inactivity to high potency based solely on stereochemistry.
| Evidence Dimension | Male Attraction Activity (Greenhouse Bioassay) |
|---|---|
| Target Compound Data | Strong, significant attraction (Detailed trap capture counts reported in source) |
| Comparator Or Baseline | (1R,3S)-, (1R,3R)-, and (1S,3S)-cis/trans-chrysanthemyl tiglate isomers |
| Quantified Difference | Activity of all other isomers was weak and not significantly different from the control, representing a >90% reduction in attractancy. |
| Conditions | Greenhouse trapping bioassay with adult male Ferrisia virgata; chiral HPLC and NMR confirmation of isomer identity. |
Why This Matters
For the development of species-specific, environmentally friendly pest control lures, only the (-)-cis-derived (1S,3R) isomer is biologically active; use of any other isomer or racemic mixture would result in a non-functional product.
- [1] Tabata, J., & Ichiki, R. T. (2017). (1S,3R)-cis-Chrysanthemyl Tiglate: Sex Pheromone of the Striped Mealybug, Ferrisia virgata. Journal of Chemical Ecology, 43(8), 745–752. View Source
